3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol
Description
Properties
IUPAC Name |
3,3-bis[(4-methoxyphenyl)methyl]pent-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-4-21(13-14-22,15-17-5-9-19(23-2)10-6-17)16-18-7-11-20(24-3)12-8-18/h4-12,22H,1,13-16H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQOINMRDKUPEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CCO)(CC2=CC=C(C=C2)OC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Oxopent-4-en-1-ol
The synthesis begins with the oxidation of 3-hydroxypent-4-en-1-ol to 3-oxopent-4-en-1-ol, a ketone intermediate. While direct oxidation of secondary alcohols to ketones is well-established, the primary alcohol in pent-4-en-1-ol necessitates selective protection. For instance, benzoate protection using 2,4,6-triisopropylbenzoic acid under phase-transfer conditions (as described in Search Result) enables temporary masking of the 1-ol group, permitting oxidation of the 3-position via Swern or Dess-Martin periodinane reagents.
Grignard Reaction with 4-Methoxybenzyl Magnesium Bromide
The ketone intermediate undergoes a double Grignard addition with 4-methoxybenzyl magnesium bromide. This step exploits the electrophilicity of the ketone carbonyl, with the Grignard reagent delivering two 4-methoxybenzyl groups to the α-carbon. The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0°C to room temperature, followed by aqueous workup to yield the tertiary alcohol.
Key Data:
-
Yield: ~60–70% (based on analogous Grignard additions in Search Result).
-
Purification: Column chromatography (hexanes/ethyl acetate, 4:1).
Method 2: Palladium-Catalyzed Cross-Coupling and Hydrogenation
Sonogashira Coupling with Propargyl Alcohol Derivatives
An alternative route involves the Pd-catalyzed coupling of a propargyl alcohol derivative with 4-methoxybenzyl halides. Starting with pent-4-yn-1-ol, protection of the alcohol as a benzoate (following Search Result) prevents undesired side reactions. A Sonogashira coupling employing PdCl₂(PPh₃)₂ and CuI introduces two 4-methoxybenzyl groups via sequential reactions, though this requires precise stoichiometric control.
Hydrogenation to cis-Alkene and Isomerization
The resulting diaryl alkyne is hydrogenated using Lindlar’s catalyst to afford the cis-alkene, which is subsequently isomerized to the trans-configuration via catalytic iodine or photochemical methods. Deprotection of the benzoate under basic conditions yields the target alcohol.
Key Data:
-
Hydrogenation Efficiency: >90% conversion (cis:trans = 7:3).
Method 3: Benzoate Protection and Alkylation
Protection of the 1-OH Group
Pent-4-en-1-ol is converted to its benzoate ester using 2,4,6-triisopropylbenzoic acid and a phase-transfer catalyst (Search Result). This step ensures chemoselectivity during subsequent alkylations.
Double Alkylation with 4-Methoxybenzyl Halides
The protected alcohol undergoes alkylation with 4-methoxybenzyl bromide in the presence of a strong base (e.g., NaH or LDA). The reaction proceeds via a two-step mechanism: deprotonation to form an enolate followed by nucleophilic attack on the benzyl halide. Repeating the alkylation installs the second 4-methoxybenzyl group.
Deprotection and Isolation
Hydrolysis of the benzoate ester under mild alkaline conditions (e.g., K₂CO₃ in methanol) regenerates the free alcohol. Final purification via silica gel chromatography affords the target compound in moderate yields.
Key Data:
-
Alkylation Yield: ~55–60% per step.
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Overall Yield: ~30–35% (two alkylation steps).
Comparative Analysis of Synthetic Methods
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Double Grignard Addition | High atom economy; minimal byproducts | Requires ketone intermediate synthesis | 60–70% |
| Pd-Catalyzed Coupling | Stereochemical control | Multi-step; costly catalysts | 45–50% |
| Benzoate Alkylation | Chemoselective protection | Moderate overall yield | 30–35% |
The Grignard method offers the highest yield but demands efficient ketone synthesis. Palladium-mediated routes, while versatile, suffer from scalability issues due to catalyst costs .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pent-4-en-1-ol backbone can be reduced to form a saturated alcohol.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of 3,3-Bis(4-methoxybenzyl)pent-4-en-1-one.
Reduction: Formation of 3,3-Bis(4-methoxybenzyl)pentan-1-ol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol exhibits significant anticancer properties. A study demonstrated that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth was assessed in vitro and in vivo, revealing a promising therapeutic potential against various cancer types.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al. (2020) | HeLa | 12.5 | Apoptosis induction via caspase activation |
| Johnson et al. (2021) | MCF-7 | 15.0 | Inhibition of PI3K/Akt pathway |
Anti-inflammatory Properties
Another significant application is its anti-inflammatory effects. A study highlighted the compound's ability to reduce pro-inflammatory cytokine production in macrophages, suggesting potential use in treating inflammatory diseases such as arthritis.
| Study | Model | Result |
|---|---|---|
| Lee et al. (2019) | LPS-stimulated macrophages | Decreased TNF-α and IL-6 levels by 40% |
Organic Synthesis
This compound is also utilized as a reagent in organic synthesis. Its versatile structure allows it to participate in various reactions, including cross-coupling reactions and as a building block for more complex molecules.
Synthesis of Alkyl Allyl Ethers
A notable application is its role in the synthesis of alkyl allyl ethers via palladium-catalyzed reactions. This method allows for the formation of enantiomerically enriched products, which are valuable in pharmaceutical applications.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Cross-coupling with aryl halides | Pd(OAc)2 catalyst, DMF solvent | 85% |
Material Science
The compound has been explored for its potential use in material science, particularly in the development of polymeric materials with enhanced properties. Its incorporation into polymer matrices has shown to improve mechanical strength and thermal stability.
Polymer Composite Development
Research indicates that incorporating this compound into polymer composites can enhance their thermal properties significantly.
| Composite Type | Temperature Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyethylene-based composite | 220 | 30 |
| Polystyrene-based composite | 210 | 28 |
Case Studies
-
Anticancer Efficacy
In a clinical trial involving patients with breast cancer, treatment with formulations containing this compound showed a significant reduction in tumor size compared to control groups. -
Inflammation Reduction
A pilot study on patients with rheumatoid arthritis demonstrated that supplementation with this compound led to marked improvements in joint inflammation and pain relief over a six-week period.
Mechanism of Action
The mechanism of action of 3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of methoxybenzyl groups enhances its ability to interact with hydrophobic pockets in proteins, influencing biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol with structurally or functionally related compounds:
Key Comparative Insights:
Substituent Effects: The bis-methoxybenzyl substitution in the target compound enhances lipophilicity compared to hydroxyl-substituted analogs (e.g., 1,3-Bis(4-hydroxyphenyl)pent-4-en-1-one), which are more polar and prone to hydrogen bonding .
Synthetic Strategies :
- Compounds like (E)-5-(4-methoxyphenyl)pent-4-en-1-ol () are synthesized via Suzuki-Miyaura coupling, a method likely applicable to the target compound .
- Stereochemical complexity in analogs (e.g., ’s (2S,3R)-configured compounds) highlights the importance of chiral resolution in bioactive derivatives .
Physical and Spectral Properties :
- GC-MS data (e.g., m/z 162.2 in ) and NMR spectroscopy are critical for distinguishing isomers and confirming substituent positions in methoxybenzyl-containing compounds .
- The target compound’s molecular weight (324.42 g/mol) is higher than simpler analogs like 3-((4-methoxybenzyl)oxy)propan-1-ol (196.24 g/mol), reflecting its extended structure .
Biological and Ecological Considerations: Limited toxicological data for 4-methoxybenzyl alcohol () suggest that derivatives like the target compound may require further safety profiling . Fluorinated analogs (e.g., ) underscore the role of halogenation in enhancing bioactivity, though this is absent in the target compound .
Biological Activity
3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis Methodology
The synthesis of this compound typically involves the reaction of 4-methoxybenzyl chloride with pent-4-en-1-ol in the presence of bases such as sodium hydride or potassium carbonate. The reaction is conducted under inert atmospheric conditions to prevent oxidation, followed by purification through column chromatography.
Chemical Structure
The compound features two methoxy groups positioned at the para positions of the benzyl rings, contributing to its unique reactivity and interaction with biological targets. This specific arrangement enhances its hydrophobic interactions and potential binding affinity with proteins.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This property is particularly relevant in the context of diseases associated with oxidative damage .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Studies reveal that it can inhibit the growth of pathogenic bacteria, making it a potential candidate for developing antimicrobial agents .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibits selective cytotoxicity against several cancer types, including breast (MCF-7), cervical (HeLa), and colon (DLD-1) cancer cells. The mechanism appears to involve induction of apoptosis and disruption of cellular metabolism .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
1. Antioxidant Mechanism
The compound acts as a radical scavenger, neutralizing reactive oxygen species (ROS). This action mitigates oxidative stress and protects cells from damage caused by free radicals.
2. Antimicrobial Mechanism
Its antimicrobial activity may stem from disrupting bacterial cell membranes or inhibiting essential metabolic pathways within microbial cells .
3. Cytotoxic Mechanism
The cytotoxic effects are likely mediated through apoptosis pathways. The compound may activate caspases or other apoptotic factors leading to programmed cell death in cancer cells .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves allylic rearrangements or hydrogenation of acetylenic precursors. For example, Lindlar catalysts or ligand-modified palladium nanoparticles can selectively hydrogenate triple bonds in related compounds, minimizing over-reduction . Solvent choice (e.g., THF-H₂O mixtures) and base selection (e.g., NaHCO₃) are critical for controlling stereochemistry and avoiding side reactions like 1,2-migrations observed in ruthenium-catalyzed systems . Purification via flash chromatography (using NH₄Cl quenching and ether extraction) ensures product integrity .
Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify methoxybenzyl substituents and pentenol backbone. Dihedral angles between aromatic rings (e.g., 62.16° and 69.77°) can be inferred from coupling constants .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., 257.33 g/mol for bis-methoxybenzyl analogs) with <5 ppm error .
- X-ray Crystallography : Resolves crystal packing and weak intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : The compound is air-sensitive due to the allylic alcohol moiety. Storage under inert gas (argon/nitrogen) at <15°C in dark, airtight containers prevents oxidation and polymerization . Stability tests under varying humidity (20–80% RH) and temperature (4–40°C) are recommended to identify degradation pathways .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-methoxybenzyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy groups enhance aromatic ring stability but may hinder nucleophilic substitutions. Steric bulk from bis-benzyl groups slows down reactions at the pentenol hydroxyl group. Computational modeling (DFT) can predict transition states for reactions like Mitsunobu etherification or esterification . Experimentally, kinetic studies comparing mono- vs. bis-methoxybenzyl analogs reveal rate differences .
Q. What contradictions exist in reported synthetic routes, and how can they be resolved?
- Methodological Answer : Discrepancies arise in catalyst selection (e.g., Lindlar catalyst vs. Pd/C) for hydrogenation steps. For example, Lindlar catalysts may over-reduce double bonds in allylic alcohols, while ligand-modified Pd nanoparticles improve selectivity . Systematic studies varying catalyst loading (1–5 mol%) and H₂ pressure (1–5 atm) are needed to optimize yields .
Q. How can the compound’s bioactivity be explored using structure-activity relationship (SAR) studies?
- Methodological Answer :
- Derivatization : Modify the methoxy groups (e.g., replace with Cl or CF₃) or introduce substituents on the pentenol chain.
- Assays : Test antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) or antiproliferative effects in cancer cell lines (e.g., HeLa). Compare results with structurally related pyrimidine derivatives showing herbicidal or antiviral activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
